molecular formula C18H22N2 B1311932 (S)-1,3-dibenzylpiperazine CAS No. 204327-96-8

(S)-1,3-dibenzylpiperazine

Cat. No.: B1311932
CAS No.: 204327-96-8
M. Wt: 266.4 g/mol
InChI Key: AJNDRRBUHVZNKU-SFHVURJKSA-N
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Description

(S)-1,3-Dibenzylpiperazine is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The this compound variant is characterized by the presence of two benzyl groups attached to the nitrogen atoms at the 1 and 3 positions of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,3-dibenzylpiperazine typically involves the reaction of piperazine with benzyl halides under basic conditions. A common method includes the use of sodium hydride as a base and benzyl chloride as the benzylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired enantiomeric purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the piperazine ring or the benzyl groups, potentially leading to the formation of secondary amines or reduced benzyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Secondary amines, reduced benzyl derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Studied for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1,3-dibenzylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl groups may facilitate binding to hydrophobic pockets within the target molecules, while the piperazine ring can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    1,4-Dibenzylpiperazine: Similar structure but with benzyl groups at the 1 and 4 positions.

    1-Benzylpiperazine: Contains only one benzyl group.

    1,3-Diphenylpiperazine: Benzyl groups replaced by phenyl groups.

Uniqueness: (S)-1,3-Dibenzylpiperazine is unique due to its specific substitution pattern and chirality, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

(3S)-1,3-dibenzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNDRRBUHVZNKU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445472
Record name (S)-1,3-dibenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204327-96-8
Record name (S)-1,3-dibenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. suspension of dione 6 (1.38 g, 4.7 mmol) in dry THF (120 mL) was added LiAlH4 (0.713 g, 18.8 mmol) in two portions. The mixture was maintained on ice for 15 min, then the reaction was heated at reflux for 2.5 h. The solution was cooled and stirred for an additional 19 h then the excess LiAlH4 was quenched by the careful, sequential addition of 0.7 mL water, 1.3 mL 4 M NaOH and 0.7 mL water. The solids that formed will filtered (Celite) and the filtrate concentrated to provide 7 as a pale colored solid (1.29 g, 103%, with THF) that slowly formed from an oil. 1H NMR (400 MHz, CDCl3): δ 1.93 (m, triplet shape, 1H), 2.11 (td, J=2.9, 11.0 Hz, 1H, overlapped with bs, NH, 1H), 2.58 (dd, 8.8, 13.2 Hz, 1H), 2.70-2.77 (m, 2H), 2.79-2.87 (m, 2H), 2.92 (dt, J=2.3, 11.7 Hz, 1H), 3.02 (m, 1H), 3.51 (dd, AB pattern, J=12.8 Hz, 2H), 7.18-7.33 (m, 10H); 13C NMR (100 MHz, CDCl3): δ 40.7, 45.6, 53.3, 56.2, 59.6, 63.3, 126.3, 127.0, 128.1, 128.4, 129.2, 137.9, 138.5. HRMS Calcd. for [C18H22N2+H+]: 267.1861. Found 267.1869.
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.713 g
Type
reactant
Reaction Step Two
Name
Yield
103%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: It is possible. Structure-activity relationships (SAR) play a crucial role in drug discovery. While (S)-1,3-dibenzylpiperazine-2,5-dione itself wasn't tested in this study [], the fact that other piperazine derivatives like (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (compound A) and (E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2 methylpropylidene) piperazine (compound E) demonstrated antiproliferative activity suggests that modifications to the this compound-2,5-dione structure could potentially yield similar results.

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